ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Overview
Description
Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrazine derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it’s likely that multiple pathways are affected .
Pharmacokinetics
Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold, such as gyh2-18, have shown excellent anti-hbv activity, low cytotoxicity, and acceptable oral pk profiles .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which then undergoes cyclization with hydrazine to yield the desired pyrazolo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescence properties and used in optical applications.
Uniqueness
Ethyl 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is unique due to its cyclopropyl group, which can impart distinct steric and electronic properties, potentially enhancing its bioactivity and stability compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)14-5-6-15-10(8-14)7-11(13-15)9-3-4-9/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMMRMKMCXYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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